2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one
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Overview
Description
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a fluorine atom and an ethyl group attached to a dihydrophthalazinone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one typically involves the reaction of 2-ethylphthalic anhydride with hydrazine hydrate in the presence of a fluorinating agent . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position on the phthalazinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and dihydrophthalazinone core play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes and interfere with cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Fluorophthalazin-1(2H)-one: Similar in structure but lacks the ethyl group.
2-Ethyl-1,2-dihydrophthalazin-1-one: Similar but without the fluorine atom.
Uniqueness
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one is unique due to the presence of both the ethyl group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C10H9FN2O |
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Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-ethyl-6-fluorophthalazin-1-one |
InChI |
InChI=1S/C10H9FN2O/c1-2-13-10(14)9-4-3-8(11)5-7(9)6-12-13/h3-6H,2H2,1H3 |
InChI Key |
IFVJZOVZNXJUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)F)C=N1 |
Origin of Product |
United States |
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